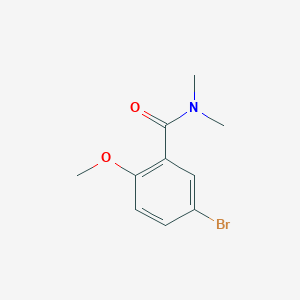

5-bromo-2-methoxy-N,N-dimethylbenzamide

Übersicht

Beschreibung

5-Bromo-2-methoxy-N,N-dimethylbenzamide, also known as 5-bromo-2-methoxy-MDBA, is an organic compound belonging to the class of benzamides. It is a colorless solid with a molecular weight of 255.24 g/mol, and a melting point of 68-70 °C. 5-bromo-2-methoxy-MDBA is insoluble in water, but soluble in most organic solvents.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Chemical Transformations

5-bromo-2-methoxy-N,N-dimethylbenzamide has been associated with studies focusing on metabolic pathways and chemical transformations. One study involved the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting metabolic pathways operative in rats. This research may have implications for understanding the metabolism of structurally similar compounds like 5-bromo-2-methoxy-N,N-dimethylbenzamide (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Another study investigated the mechanism of formation of dimeric and reduced products from an α-halo amide, which shares a similar structure with 5-bromo-2-methoxy-N,N-dimethylbenzamide. The research provided insights into the reactions and pathways involved in the formation of these compounds, which could be relevant for understanding the chemical behavior of 5-bromo-2-methoxy-N,N-dimethylbenzamide (Simig, Lempert, Váli, Tóth, & Tamás, 1978).

Photosensitizing Properties and Photodynamic Therapy Applications

The compound has been linked to research on zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. This research highlighted the potential application of the compound in photodynamic therapy for cancer treatment, due to its photosensitizing properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Industrial Process Applications

5-Bromo-2-methoxy-N,N-dimethylbenzamide is also a key intermediate in industrial processes, such as the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. A study demonstrated a practical process for preparing this compound effectively from cheap, easily available starting materials, showcasing its industrial relevance (Zhang et al., 2022).

Wirkmechanismus

Target of Action

The primary targets of 5-bromo-2-methoxy-N,N-dimethylbenzamide are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 5-bromo-2-methoxy-N,N-dimethylbenzamide. Based on its chemical structure, it may influence pathways involving amine-containing compounds .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 5-bromo-2-methoxy-N,N-dimethylbenzamide’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-2-methoxy-N,N-dimethylbenzamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDHUIONSNGZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N,N-dimethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)

![6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)

![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)